1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
Description
1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a 4-chlorobenzyl substituent and a carboxylic acid moiety. Its molecular formula is C₁₂H₁₅Cl₂NO₂, with a calculated molecular weight of 276.16 g/mol. The compound is structurally characterized by:
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16;/h1-4,10H,5-8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPYAFLBOCEWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with a pyrrolidine derivative in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Key analogs differ in the substituents on the phenyl ring, influencing electronic properties and bioactivity:
Key Findings :
Modifications to the Pyrrolidine Core
Variations in the pyrrolidine ring’s functional groups alter pharmacokinetic profiles:
Key Findings :
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances ionic interactions with target proteins, while esters (e.g., methyl) improve oral bioavailability .
- Stereochemistry : Stereoisomers exhibit divergent binding affinities. The (3S,4R) configuration in analogs shows improved selectivity for CNS targets .
Biological Activity
1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride, also known as (4-Chlorobenzyl)-L-proline hydrochloride, is a compound of significant interest in medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in the realms of pharmacology and therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C12H15Cl2NO2
- Molecular Weight : 276.16 g/mol
- IUPAC Name : 1-(4-Chlorobenzyl)proline hydrochloride
- CAS Number : 1827960-20-2
Anticancer Activity
Research indicates that pyrrolidine derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid can inhibit the proliferation of various cancer cell lines. In vitro studies reported cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, suggesting potential as therapeutic agents in cancer treatment .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. A study highlighted that related pyrrolidine compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This positions 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid as a candidate for further development into antibacterial agents.
Enzyme Inhibition
The biological activity of this compound may also be linked to its ability to inhibit specific enzymes involved in disease processes. For example, derivatives have shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are crucial in various metabolic pathways and cancer progression .
Study on Anticancer Effects
In a controlled study, researchers synthesized various derivatives of pyrrolidine compounds, including those based on 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid. The results indicated that these compounds significantly reduced tumor growth in mouse models, with one derivative achieving a reduction rate of over 50% compared to controls .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of pyrrolidine derivatives. The study found that the tested compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with particular emphasis on their mechanism of action involving disruption of bacterial cell membranes .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
